

An In-depth Technical Guide to (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4-Difluorophenyl)methanethiol

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Introduction

(2,4-Difluorophenyl)methanethiol, also known as 2,4-difluorobenzyl mercaptan, is a fluorinated aromatic thiol of interest in various fields of chemical research, including medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **(2,4-Difluorophenyl)methanethiol**, compiled from available data.

Chemical Structure and Identifiers

The chemical structure of **(2,4-Difluorophenyl)methanethiol** consists of a 2,4-difluorobenzyl group attached to a sulfhydryl (thiol) group.

| Identifier | Value |
|-------------------|---|
| IUPAC Name | (2,4-difluorophenyl)methanethiol |
| Synonyms | 2,4-Difluorobenzyl mercaptan, Benzenemethanethiol, 2,4-difluoro- |
| CAS Number | 170924-51-3[1] |
| Molecular Formula | C ₇ H ₆ F ₂ S[1] |
| Molecular Weight | 160.18 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1CS)F)F |
| InChI | InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |
| InChIKey | OVVKITNMPZZCSS-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data for the physical properties of **(2,4-Difluorophenyl)methanethiol** are not readily available in the literature. However, some properties can be estimated based on its structure and data from related compounds. The compound is described as a liquid at room temperature.[1]

| Property | Value | Source |
|----------------|---|----------|
| Physical State | Liquid | [1] |
| Purity | Typically ≥97.0% | [1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents. | Inferred |

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **(2,4-Difluorophenyl)methanethiol** is not publicly available. However, predicted spectra can be generated using computational tools, and characteristic spectral features can be inferred from the structure and data of analogous compounds.

Expected ^1H NMR Spectral Features:

- Aromatic Protons ($\text{C}_6\text{H}_3\text{F}_2$): Complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm) showing coupling to each other and to the fluorine atoms.
- Methylene Protons (CH_2): A doublet or triplet in the region of δ 3.5-4.5 ppm, coupled to the thiol proton.
- Thiol Proton (SH): A triplet or broad singlet in the region of δ 1.5-2.5 ppm, coupled to the methylene protons. The chemical shift and multiplicity can be concentration and solvent dependent.

Expected ^{13}C NMR Spectral Features:

- Aromatic Carbons ($\text{C}_6\text{H}_3\text{F}_2$): Multiple signals in the aromatic region (δ 110-165 ppm). Carbons directly attached to fluorine will show large one-bond C-F coupling constants.
- Methylene Carbon (CH_2): A signal in the aliphatic region (δ 20-40 ppm).

Expected IR Spectral Features:

- S-H Stretch: A weak absorption band around $2550\text{-}2600\text{ cm}^{-1}$.
- C-H (aromatic) Stretch: Absorptions above 3000 cm^{-1} .
- C-H (aliphatic) Stretch: Absorptions between $2850\text{-}3000\text{ cm}^{-1}$.
- C=C (aromatic) Stretch: Absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-F Stretch: Strong absorptions in the $1100\text{-}1300\text{ cm}^{-1}$ region.

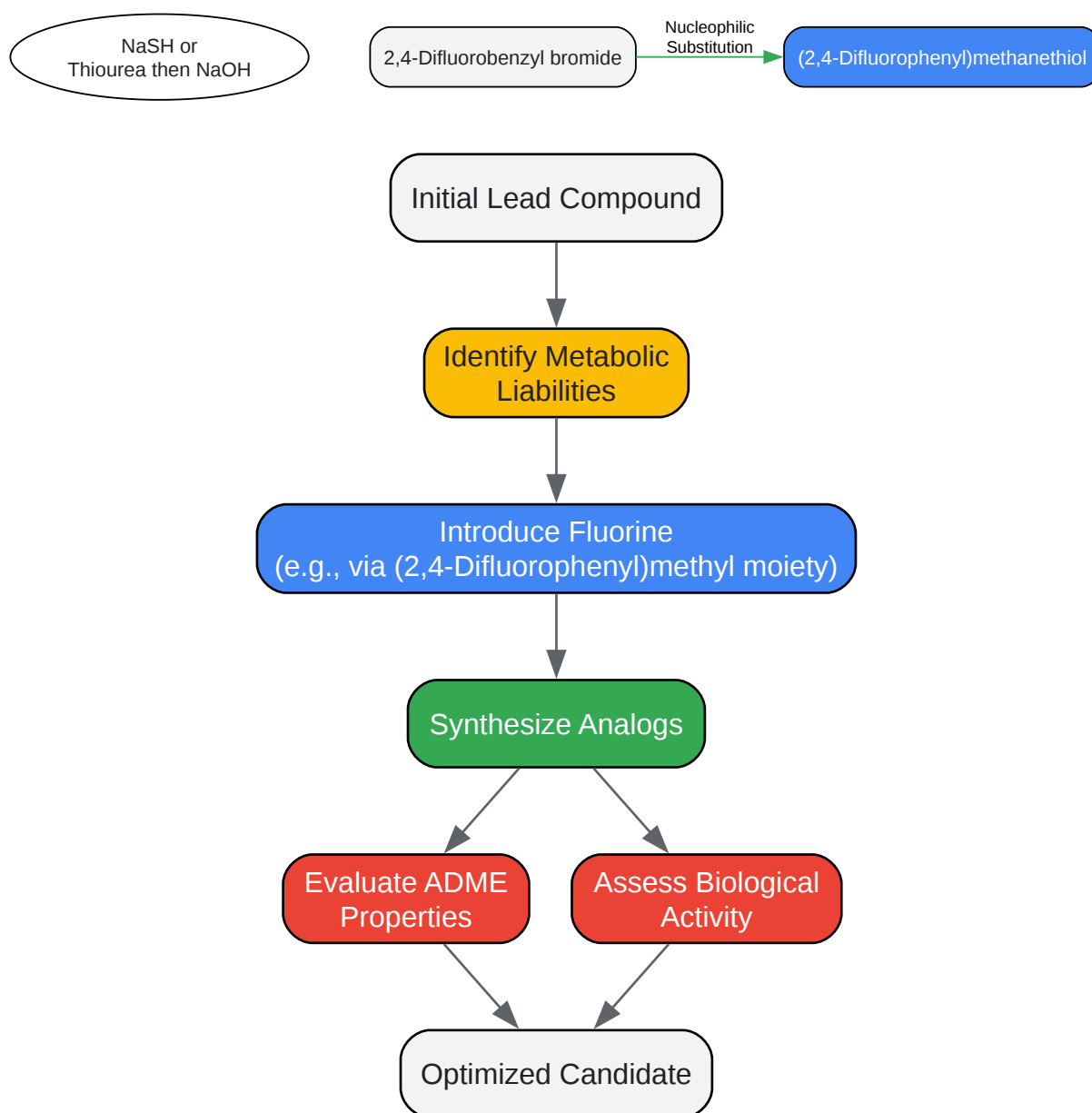
Expected Mass Spectrometry Features:

- Molecular Ion (M^+): A peak at $m/z = 160$.
- Fragment Ions: Characteristic fragmentation patterns would include the loss of the thiol group and fragmentation of the aromatic ring.

Synthesis

A detailed experimental protocol for the synthesis of **(2,4-Difluorophenyl)methanethiol** is not explicitly described in the available literature. However, a common and effective method for the synthesis of arylmethylthiols is the reaction of the corresponding arylmethyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

A plausible synthetic route starting from 2,4-difluorobenzyl bromide is outlined below.



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References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2,4-Difluorophenyl)methanethiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062599#2-4-difluorophenyl-methanethiol-chemical-structure>]

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